![molecular formula C16H12BrNO B13812495 N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is an organic compound with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is known for its unique structure, which includes a brominated phenanthrene moiety and a hydroxylamine functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine typically involves the reaction of 9-bromophenanthrene with ethanone oxime. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The reaction can be represented as follows:
[ \text{9-Bromophenanthrene} + \text{Ethanone oxime} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the formation of reactive intermediates that can modify biological macromolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromophenanthrene: A precursor in the synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine.
9-Bromoanthracene: Another brominated aromatic compound with similar reactivity.
9-Phenanthrylmagnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a brominated phenanthrene moiety and a hydroxylamine functional group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C16H12BrNO |
|---|---|
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H12BrNO/c1-10(18-19)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9,19H,1H3 |
InChI-Schlüssel |
MNNDVSWQIULTHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


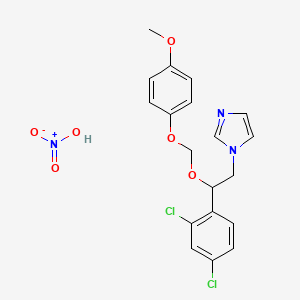

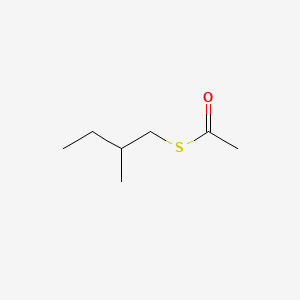


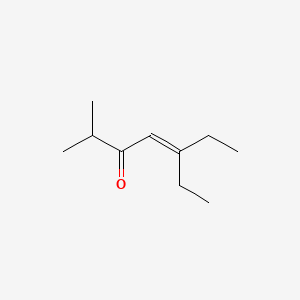
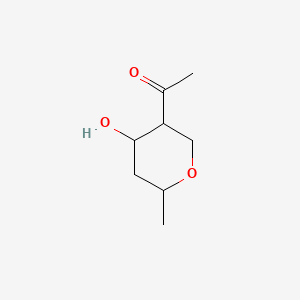
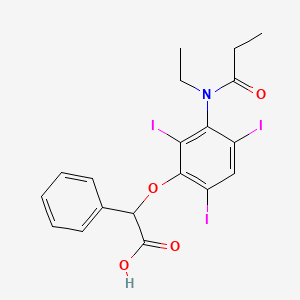
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
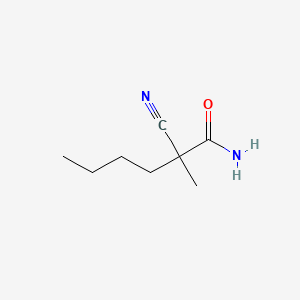
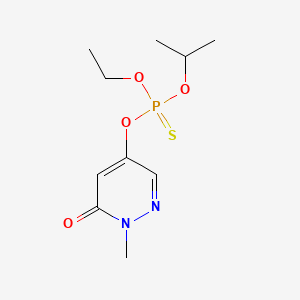

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
